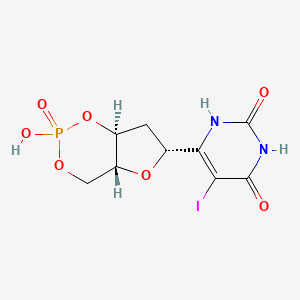
(6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an iodinated pyrimidine ring and a furodioxaphosphinin moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include the iodination of a pyrimidine derivative, followed by the formation of the furodioxaphosphinin ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide can undergo various chemical reactions, including:
Oxidation: The presence of iodine and oxygen atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The iodinated pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a potential tool for studying cellular processes and pathways. It may also serve as a probe for imaging and diagnostic applications.
Medicine
In medicine, the compound’s unique properties could be harnessed for developing new therapeutic agents. Its potential to modulate biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide involves its interaction with specific molecular targets. The iodinated pyrimidine ring and the furodioxaphosphinin moiety can bind to proteins, enzymes, or nucleic acids, modulating their activity and function. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6R)-6-(5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
- (6R)-6-(5-Chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide
Uniqueness
The uniqueness of (6R)-6-(5-Iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)tetrahydro-4h-furo(3,2-d)(1,3,2)dioxaphosphinin-2-olate 2-oxide lies in its iodinated pyrimidine ring, which imparts distinct chemical and biological properties compared to its bromo and chloro analogs. The presence of iodine can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
94844-21-0 |
|---|---|
Molekularformel |
C9H10IN2O7P |
Molekulargewicht |
416.06 g/mol |
IUPAC-Name |
6-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-iodo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN2O7P/c10-6-7(11-9(14)12-8(6)13)4-1-3-5(18-4)2-17-20(15,16)19-3/h3-5H,1-2H2,(H,15,16)(H2,11,12,13,14)/t3-,4+,5+/m0/s1 |
InChI-Schlüssel |
XCEXGXISPZJHTQ-VPENINKCSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1C3=C(C(=O)NC(=O)N3)I |
Kanonische SMILES |
C1C2C(COP(=O)(O2)O)OC1C3=C(C(=O)NC(=O)N3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















